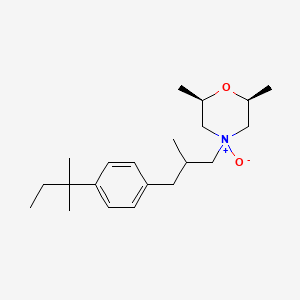
R,S-Labetalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R,S-Labetalol is a racemic mixture of two enantiomers, R-Labetalol and S-Labetalol. It is a medication primarily used to treat high blood pressure and manage angina. The compound is unique in that it acts as both an alpha and beta-adrenergic receptor antagonist, which helps in reducing blood pressure by decreasing peripheral vascular resistance without significantly altering heart rate or cardiac output .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R,S-Labetalol involves multiple steps, starting from the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, followed by acylation with chloroacetyl chloride to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
R,S-Labetalol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to amines.
Substitution: Nucleophilic substitution reactions are involved in the acylation step of the synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use chloroacetyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various intermediates and the final product, this compound, along with its glucuronide conjugates during metabolism .
科学的研究の応用
R,S-Labetalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for hypertension and angina management.
Industry: Employed in the development of new antihypertensive drugs
作用機序
R,S-Labetalol works by blocking both alpha and beta-adrenergic receptors. This dual action results in decreased peripheral vascular resistance and reduced cardiac output, thereby lowering blood pressure. The compound specifically targets beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .
類似化合物との比較
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Carvedilol: Another dual alpha and beta-adrenergic receptor antagonist
Uniqueness
R,S-Labetalol is unique due to its combined alpha and beta-blocking properties, which provide a balanced approach to managing hypertension without significantly affecting heart rate. This makes it particularly useful in treating conditions where both alpha and beta receptor blockade is beneficial .
特性
CAS番号 |
83167-32-2 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1 |
InChIキー |
SGUAFYQXFOLMHL-FZKQIMNGSA-N |
異性体SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O |
正規SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)

